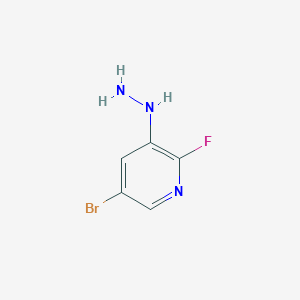
5-Bromo-2-fluoro-3-hydrazinylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-fluoro-3-hydrazinylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, fluorine, and hydrazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-3-hydrazinylpyridine typically involves the following steps:
Starting Material: The synthesis begins with 3-bromo-2-nitropyridine.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.
Fluorination: The amino group is then converted to a fluorine atom using a fluorinating agent like tetra-n-butylammonium fluoride in dimethylformamide (DMF).
Hydrazination: Finally, the brominated fluoropyridine is treated with hydrazine hydrate to introduce the hydrazine group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-3-hydrazinylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The hydrazine group can be oxidized to form azo compounds or reduced to form amines.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with different functional groups replacing the bromine or fluorine atoms.
Oxidation: Azo compounds or nitroso derivatives.
Reduction: Amines or hydrazones.
Scientific Research Applications
5-Bromo-2-fluoro-3-hydrazinylpyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of novel materials with unique electronic or optical properties.
Biological Research: It serves as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-3-hydrazinylpyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of specific enzymes by binding to their active sites. The presence of bromine, fluorine, and hydrazine groups allows for strong interactions with biological targets, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydrazinopyridine: Similar structure but lacks the fluorine atom.
2-Fluoro-3-hydrazinylpyridine: Similar structure but lacks the bromine atom.
3-Bromo-2-fluoropyridine: Similar structure but lacks the hydrazine group.
Uniqueness
5-Bromo-2-fluoro-3-hydrazinylpyridine is unique due to the presence of all three substituents (bromine, fluorine, and hydrazine) on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C5H5BrFN3 |
|---|---|
Molecular Weight |
206.02 g/mol |
IUPAC Name |
(5-bromo-2-fluoropyridin-3-yl)hydrazine |
InChI |
InChI=1S/C5H5BrFN3/c6-3-1-4(10-8)5(7)9-2-3/h1-2,10H,8H2 |
InChI Key |
JDTIMGSPNZMCFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1NN)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


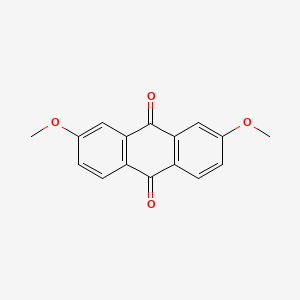

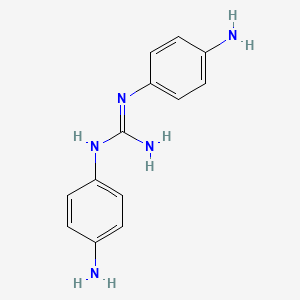
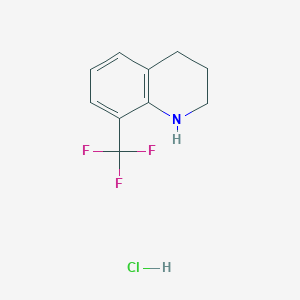

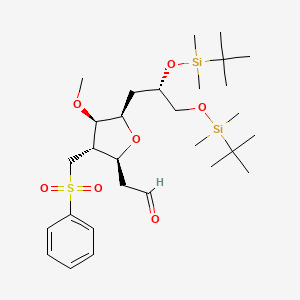
![sodium;[(2R)-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-heptadecanoyloxypropyl] heptadecanoate](/img/structure/B13139689.png)
![1,8-Bis[(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B13139695.png)
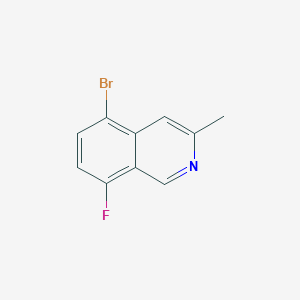
![2,4-Dibromooxazolo[4,5-c]pyridine](/img/structure/B13139701.png)


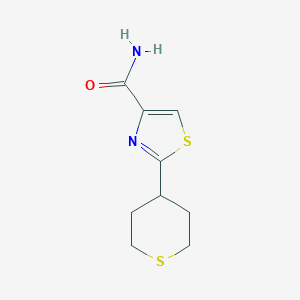
![2,8-Diazaspiro[4.5]dec-1-en-1-amine dihydrochloride](/img/structure/B13139719.png)
